molecular formula C10H13NO3 B3340508 N-hydroxy-3-(4-methoxyphenyl)propanamide CAS No. 67363-26-2

N-hydroxy-3-(4-methoxyphenyl)propanamide

Cat. No.: B3340508
CAS No.: 67363-26-2
M. Wt: 195.21 g/mol
InChI Key: YPKVKEDNKOLIAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Antioxidant and Anticancer Activity

N-hydroxy-3-(4-methoxyphenyl)propanamide has been studied for its potential antioxidant and anticancer activities. Research has found that certain derivatives of this compound exhibit significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. These compounds have also been tested for anticancer activity, showing cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, making them a promising area of research in cancer therapy (Tumosienė et al., 2020).

Novel Antioxidants in Cancer Treatment

Further studies have explored the role of novel antioxidants derived from this compound in cancer treatment. These compounds showed a significant killing effect on various cancer cell lines, including chemotherapy-resistant breast cancer cells and oral squamous carcinoma cells. Importantly, they did not affect normal human tissues, highlighting their potential as targeted cancer therapies (Kovalchuk et al., 2013).

Prostate Cancer Imaging

In the field of molecular imaging, derivatives of this compound have been developed as radioligands for prostate cancer imaging. These compounds are used in positron emission tomography (PET) scans to target androgen receptors, providing a non-invasive method to diagnose and monitor prostate cancer (Gao et al., 2011).

Quantum Chemical Studies

Quantum chemical studies have been conducted on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a derivative of this compound. These studies are crucial for understanding the molecular properties and interactions of such compounds, which can inform their therapeutic applications, particularly in the treatment of prostatic carcinoma (Otuokere & Amaku, 2015).

Antinociceptive Activity

Research on certain derivatives of this compound has revealed their potential antinociceptive (pain-relieving) properties. These compounds have shown effectiveness in pain models in animals, suggesting potential applications in pain management (Doğruer et al., 2000).

Dual Inhibition of Cyclooxygenase and Lipoxygenase

This compound derivatives have also been evaluated for their dual inhibitory effects on cyclooxygenase and lipoxygenase pathways, which are crucial in inflammation and pain. These studies suggest potential therapeutic applications in conditions involving inflammation and pain (Knight et al., 1996).

Properties

IUPAC Name

N-hydroxy-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-3,5-6,13H,4,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKVKEDNKOLIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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